molecular formula C27H32N2O6 B5309497 methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B5309497
M. Wt: 480.6 g/mol
InChI Key: PJKQBODUSSPGCL-ZNTNEXAZSA-N
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Description

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ester, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the ester group. The final step involves the coupling of the pyrrole derivative with the benzoate moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

methyl 4-[(3E)-1-[3-(dimethylamino)propyl]-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-17(2)35-21-13-11-19(12-14-21)24(30)22-23(18-7-9-20(10-8-18)27(33)34-5)29(26(32)25(22)31)16-6-15-28(3)4/h7-14,17,23,30H,6,15-16H2,1-5H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKQBODUSSPGCL-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(=O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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